Relebactam

Description

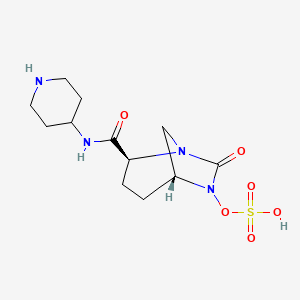

Structure

3D Structure

Properties

IUPAC Name |

[(2S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O6S/c17-11(14-8-3-5-13-6-4-8)10-2-1-9-7-15(10)12(18)16(9)22-23(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOBCLHAZXOKDQ-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174018-99-5 | |

| Record name | Relebactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174018-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Relebactam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174018995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Relebactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RELEBACTAM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OQF7TT3PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Relebactam Against KPC-Producing Enterobacterales

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global dissemination of carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), represent a significant threat to public health. KPC enzymes are class A β-lactamases that efficiently hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative infections. Relebactam is a diazabicyclooctane (DBO) β-lactamase inhibitor developed to counteract this resistance mechanism. When combined with a carbapenem such as imipenem, this compound restores its activity against many KPC-producing strains. This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with KPC enzymes, and outlines the key experimental methodologies used to characterize this interaction.

Core Mechanism of Action: Inhibition of KPC β-Lactamases

This compound's primary mechanism of action is the potent and reversible inhibition of class A carbapenemases, including the KPC family of enzymes.[1] Unlike some other β-lactamase inhibitors, this compound does not contain a β-lactam ring. Instead, its diazabicyclooctane core mimics the transition state of β-lactam hydrolysis. The inhibition process involves a two-step mechanism:

-

Acylation: The serine residue (Ser70) in the active site of the KPC enzyme attacks the carbonyl group of this compound's urea moiety, forming a stable, covalent acyl-enzyme intermediate.[1][2] This reaction is characterized by a high second-order onset of acylation rate constant (k₂/K), indicating rapid binding and acylation.[1][2]

-

Slow Deacylation: The resulting acyl-enzyme complex is highly stable, with a very slow off-rate constant (kₒff).[1][2] This prolonged residency time effectively sequesters the KPC enzyme, preventing it from hydrolyzing carbapenems like imipenem.

Biochemical analyses, including time-based mass spectrometry, have revealed that the KPC-2-relebactam acyl-enzyme complex is stable for up to 24 hours.[1][2] A key feature contributing to this stability is the resistance of the sulfate group on this compound to desulfation, a degradation pathway observed with the related DBO inhibitor, avibactam.[1][2] Molecular dynamics simulations suggest that the positioning of active-site water molecules is less favorable for desulfation in the KPC-2-relebactam complex compared to the KPC-2-avibactam complex.[1][2]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of Imipenem-Relebactam against KPC-Producing Enterobacterales

| Organism | No. of Isolates | Imipenem MIC₅₀ (mg/L) | Imipenem MIC₉₀ (mg/L) | Imipenem-Relebactam MIC₅₀ (mg/L) | Imipenem-Relebactam MIC₉₀ (mg/L) | % Susceptible to Imipenem-Relebactam | Reference(s) |

| K. pneumoniae (KPC-producing) | 265 (KPC-3) | >64 | >64 | 0.25 | 1 | >97% | [3][4] |

| KPC-producing Enterobacterales | 101 | >32 | >32 | ≤0.5 | ≤2 | 100% | [1][2] |

| E. coli (KPC-producing) | 5 | 0.5 to >32 | - | 0.12 to 0.5 | - | 100% |

This compound was tested at a fixed concentration of 4 mg/L.

Table 2: Kinetic Parameters of this compound Inhibition of KPC-2

| Parameter | Value | Unit | Description | Reference(s) |

| k₂/K (second-order acylation rate constant) | 24,750 | M⁻¹s⁻¹ | Efficiency of enzyme acylation by the inhibitor. | [1][2] |

| kₒff (first-order deacylation rate constant) | 0.0002 | s⁻¹ | Rate of inhibitor dissociation from the enzyme. | [1][2] |

| IC₅₀ (half maximal inhibitory concentration) | 230-910 | nM | Concentration of inhibitor required to inhibit 50% of enzyme activity. |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

-

Preparation of Antimicrobial Solutions: Stock solutions of imipenem and this compound are prepared. Serial two-fold dilutions of imipenem are made in cation-adjusted Mueller-Hinton broth (CAMHB). This compound is added to each dilution at a fixed concentration (typically 4 mg/L).

-

Inoculum Preparation: A bacterial suspension is prepared from overnight cultures and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the bacterial suspension. The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

Preparation of Agar Plates: Mueller-Hinton agar is prepared and cooled to 45-50 °C. Serial two-fold dilutions of imipenem, with or without a fixed concentration of this compound, are added to the molten agar. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for broth microdilution, but the final dilution results in approximately 10⁴ CFU per spot.

-

Inoculation and Incubation: The bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint inoculator. The plates are incubated at 35 ± 2 °C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits the growth of more than one colony or a faint haze.

Enzyme Kinetics

-

KPC Enzyme Purification: The blaKPC gene is cloned into an expression vector and transformed into E. coli. The enzyme is overexpressed and purified from the periplasmic fraction using chromatography techniques such as ion exchange and size exclusion.

-

Nitrocefin Hydrolysis Assay: The kinetic parameters of this compound inhibition are determined by monitoring the hydrolysis of the chromogenic cephalosporin, nitrocefin.

-

IC₅₀ Determination: Purified KPC enzyme is pre-incubated with varying concentrations of this compound for a fixed time (e.g., 10 minutes) at room temperature in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0). The reaction is initiated by the addition of nitrocefin, and the change in absorbance at 486 nm is monitored using a spectrophotometer. The IC₅₀ is calculated from the plot of initial velocity versus inhibitor concentration.

-

k₂/K and kₒff Determination: For slow-binding inhibitors like this compound, progress curves of nitrocefin hydrolysis in the presence of the inhibitor are monitored over time. The observed first-order rate constant for inactivation (kₒbs) is determined at different inhibitor concentrations. The second-order rate constant (k₂/K) is obtained from the slope of the plot of kₒbs versus inhibitor concentration. The deacylation rate constant (kₒff) is determined by measuring the return of enzyme activity after rapid dilution of the pre-formed acyl-enzyme complex.

-

Mass Spectrometry of the Acyl-Enzyme Complex

-

Sample Preparation: Purified KPC-2 enzyme is incubated with a molar excess of this compound at room temperature for various time points (e.g., 5 minutes to 24 hours).

-

LC-MS/MS Analysis: The reaction mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatography: The sample is injected onto a reverse-phase column (e.g., C18) and eluted with a gradient of acetonitrile in water with 0.1% formic acid.

-

Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Mass spectra of the intact protein are acquired in positive ion mode.

-

-

Data Analysis: The mass of the unmodified KPC-2 enzyme is compared to the mass of the enzyme after incubation with this compound. The formation of the stable acyl-enzyme complex is confirmed by a mass shift corresponding to the molecular weight of this compound. The stability of the complex is assessed by the persistence of this mass shift over time.

Mechanisms of Resistance to Imipenem/Relebactam

Despite the effectiveness of this compound, resistance can emerge through several mechanisms:

-

Mutations in the blaKPC Gene: Amino acid substitutions in the Ω-loop of the KPC enzyme can alter the active site conformation, leading to reduced affinity for this compound.

-

Porin Loss: Reduced expression or mutations in the genes encoding outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae, can decrease the permeability of the outer membrane to imipenem, thereby increasing the MIC of the combination.

-

Increased Efflux: Overexpression of efflux pumps can actively transport the antibiotic out of the cell, although this is generally considered a less significant mechanism for carbapenem resistance.

Conclusion

This compound is a potent inhibitor of KPC β-lactamases that restores the in vitro activity of imipenem against many KPC-producing Enterobacterales. Its mechanism of action involves the formation of a stable acyl-enzyme complex with a slow deacylation rate. The quantitative assessment of its inhibitory activity and the elucidation of its interaction with KPC enzymes have been achieved through a combination of microbiological, biochemical, and biophysical techniques. A thorough understanding of both the mechanism of action and the potential for resistance is crucial for the effective clinical use of imipenem/relebactam and for the development of future β-lactamase inhibitors.

References

A Technical Guide to the Discovery and Development of Relebactam (MK-7655): A Novel β-Lactamase Inhibitor

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant global health threat. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics like carbapenems.[1][2][3][4] Relebactam (MK-7655) is a novel, intravenous diazabicyclooctane non-β-lactam β-lactamase inhibitor developed to address this challenge.[5][6][7] It is specifically designed to be co-administered with the carbapenem antibiotic imipenem (and cilastatin, a renal dehydropeptidase-I inhibitor that prevents imipenem's degradation) to restore its activity against many resistant bacterial strains.[2][5][8] This combination, sold under the brand name Recarbrio®, has been approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for treating several serious infections caused by susceptible Gram-negative microorganisms.[9][10][11][12][13][14] This guide provides a detailed technical overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound.

Discovery and Chemical Synthesis

The discovery of this compound stemmed from a medicinal chemistry program aimed at identifying potent inhibitors of Ambler Class A and Class C β-lactamases.[15][16] The program focused on the diazabicyclooctane (DBO) core, a scaffold known for its inhibitory activity.[17] Extensive structure-activity relationship (SAR) studies led to the selection of this compound, which features a piperidine side chain that enhances its inhibitory spectrum and pharmacological properties.[5][16]

Early involvement of process chemistry was crucial to the program's success, enabling large-scale synthesis of key intermediates to support the discovery phase.[15] An efficient, multi-step synthesis was developed, starting from readily available materials like Boc pyroglutamic acid.[6] Key steps in the manufacturing route include a ring-expansion, a diastereoselective reduction of an oxime, and a selective amidation of a pipecolic acid derivative.[6] This optimized synthesis was designed to be cost-effective and address challenges related to the labile bicyclic urea core of the molecule.[6][18][19]

Mechanism of Action

This compound itself possesses no intrinsic antibacterial activity.[2][20] Its function is to protect β-lactam antibiotics, such as imipenem, from degradation by bacterial β-lactamases. Imipenem acts by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2][8] However, bacteria that produce certain β-lactamases can hydrolyze the β-lactam ring of imipenem, rendering it inactive.

This compound is a potent inhibitor of Ambler Class A (e.g., Klebsiella pneumoniae carbapenemases, KPCs) and Class C (e.g., AmpC cephalosporinases) β-lactamases.[1][2][5][7][16][21][22] It works by forming a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the β-lactamase, effectively inactivating the enzyme. Unlike some other inhibitors, once this compound de-acylates from the active site, it can reform its structure and is capable of rebinding to target enzymes.[5] This allows imipenem to reach its PBP targets and exert its bactericidal effect.[5]

It is critical to note that this compound is not active against Class B metallo-β-lactamases (MBLs) like NDM, VIM, and IMP, or Class D oxacillinases (e.g., OXA-48).[2] Therefore, resistance to the imipenem/relebactam combination is most commonly mediated by the production of these uninhibited enzymes.[2]

In Vitro Studies

A multitude of in vitro studies have demonstrated this compound's ability to restore the antimicrobial activity of imipenem against resistant Gram-negative pathogens.

Key Findings:

-

Potentiation of Imipenem: At a concentration of 4 mg/L, this compound reduced imipenem MICs for Enterobacteriaceae with KPC carbapenemases from a range of 16-64 mg/L to 0.12-1 mg/L.[23]

-

Activity Against P. aeruginosa: The addition of this compound significantly increased imipenem susceptibility rates against P. aeruginosa. In a global surveillance study (SMART 2015-2016), imipenem susceptibility rose from ~67-70% to ~90-92% with the addition of 4 µg/mL of this compound.[20] For imipenem-non-susceptible isolates, this compound reduced the modal imipenem MIC 8-fold (from 16 µg/mL to 2 µg/mL).[20]

-

Activity Against Enterobacterales: In a 2018-2020 SMART surveillance analysis, this compound restored imipenem susceptibility to 64.1% of 8,356 imipenem-non-susceptible P. aeruginosa isolates and reduced the MIC90 from 32 to 4 µg/mL.[24]

-

Enzyme Inhibition: Enzymology studies showed that this compound is a potent and practically irreversible inhibitor of P. aeruginosa AmpC, with an overall inhibition constant (Ki) of 27 nM.[20]

Data Summary

Table 1: In Vitro Activity of Imipenem-Relebactam vs. Imipenem Alone Against P. aeruginosa (Data from SMART Global Surveillance 2018-2020)[24]

| Organism Group | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| All P. aeruginosa (N=23,073) | Imipenem | 2 | 32 | 63.8% |

| Imipenem/Relebactam | 0.5 | 4 | 87.0% | |

| Imipenem-NS* P. aeruginosa (N=8,356) | Imipenem | 16 | >32 | 0% |

| Imipenem/Relebactam | 2 | 16 | 64.1% | |

| *NS: Non-susceptible |

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Isolate Preparation: Bacterial isolates are cultured overnight on appropriate agar plates. Colonies are suspended in saline or sterile water to match a 0.5 McFarland turbidity standard.

-

Inoculum Preparation: The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Plate Preparation: Pre-coated microdilution plates containing serial two-fold dilutions of imipenem with a fixed concentration of this compound (typically 4 µg/mL) are used. Comparator agents are tested on separate plates.

-

Inoculation and Incubation: Each well of the microtiter plates is inoculated with the prepared bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

-

Interpretation: MIC values are interpreted according to established clinical breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[21]

In Vivo Studies

The efficacy of the imipenem/relebactam combination was confirmed in various preclinical murine infection models using imipenem-resistant clinical isolates.

Key Findings:

-

Disseminated Infection Model: In a mouse model of disseminated infection, the combination of imipenem-cilastatin (IMI) and this compound (REL) was effective against imipenem-resistant P. aeruginosa and K. pneumoniae.[1][3][22]

-

Against P. aeruginosa, this compound doses of 10, 20, and 40 mg/kg resulted in bacterial load reductions of 1.72, 3.13, and 3.73 log₁₀ CFU, respectively.[3][22]

-

Against K. pneumoniae, this compound doses of 20, 40, and 80 mg/kg resulted in bacterial load reductions of 2.29, 3.06, and 2.36 log₁₀ CFU, respectively.[3][22]

-

-

Murine Thigh Infection Model: Against a diverse panel of 29 P. aeruginosa isolates (most of which were imipenem-resistant), a human-simulated regimen (HSR) of imipenem/relebactam (500/250 mg q6h) demonstrated superior in vivo activity compared to imipenem HSRs alone.[25] The combination therapy resulted in a ≥2 log reduction in bacterial density for 93% (27/29) of the isolates.[25]

Data Summary

Table 2: Efficacy of Imipenem/Cilastatin + this compound in a Murine Disseminated Infection Model (Data from Cotroneo et al., 2018)[1][3][22]

| Pathogen (Strain) | Treatment Group | Log₁₀ CFU Reduction (vs. control) |

| P. aeruginosa (CLB 24228) | IMI + REL (10 mg/kg) | 1.72 |

| IMI + REL (20 mg/kg) | 3.13 | |

| IMI + REL (40 mg/kg) | 3.73 | |

| K. pneumoniae ( CL 6339 ) | IMI + REL (20 mg/kg) | 2.29 |

| IMI + REL (40 mg/kg) | 3.06 | |

| IMI + REL (80 mg/kg) | 2.36 |

Experimental Protocols

Protocol: Murine Thigh Infection Model

-

Animal Model: Neutropenic female ICR mice are typically used. Neutropenia is induced by intraperitoneal injections of cyclophosphamide prior to infection.

-

Bacterial Strains: Clinically relevant, phenotypically and genotypically characterized isolates (e.g., P. aeruginosa expressing KPC, PDC, GES, or VIM β-lactamases) are used.[25]

-

Inoculation: Mice are inoculated via intramuscular injection into the thigh with a bacterial suspension (e.g., 10⁶⁻⁷ CFU/mouse).[25]

-

Treatment: At a specified time post-infection (e.g., 2 hours), mice are randomized to receive treatment. This can include human-simulated regimens of imipenem/relebactam, imipenem alone, or a saline control, typically administered subcutaneously or intravenously for a duration of 24 hours.[25]

-

Efficacy Endpoint: At the end of the treatment period, mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the bacterial burden (CFU/thigh). Efficacy is measured by the change in log₁₀ CFU/thigh compared to the starting inoculum or the saline control group.

Clinical Development and Efficacy

This compound, in combination with imipenem/cilastatin, has undergone extensive clinical evaluation in Phase 2 and Phase 3 trials for various serious infections.

Phase 2 Trials

A Phase 2 study in patients with complicated urinary tract infections (cUTI) or acute pyelonephritis met its primary endpoint, demonstrating that imipenem/cilastatin combined with this compound (125 mg or 250 mg) was non-inferior to imipenem/cilastatin alone in achieving a favorable microbiological response.[26][27]

Phase 3 Trials

The pivotal RESTORE-IMI program established the efficacy and safety of the combination for several indications.

RESTORE-IMI 2 Trial (HABP/VABP): This was a multinational, randomized, double-blind, non-inferiority trial comparing imipenem/cilastatin/relebactam (IMI/REL) to piperacillin/tazobactam (PIP/TAZ) for the treatment of adults with hospital-acquired or ventilator-associated bacterial pneumonia (HABP/VABP).[28][29][30]

-

Design: 537 patients were randomized 1:1 to receive either IMI/REL (500mg/500mg/250mg) or PIP/TAZ (4g/500mg) intravenously every 6 hours for 7-14 days.[28][30]

-

Primary Endpoint: Day 28 all-cause mortality.

-

Key Secondary Endpoint: Favorable clinical response at early follow-up (7-14 days after therapy completion).

-

Results: IMI/REL was non-inferior to PIP/TAZ for both the primary and key secondary endpoints.[30]

Table 3: Key Efficacy Outcomes from the RESTORE-IMI 2 Trial (MITT Population)* (Data from Merck & Co., Inc. Press Release, 2020)[30]

| Endpoint | Imipenem/Relebactam (n=264) | Piperacillin/Tazobactam (n=267) | Adjusted Difference (95% CI) |

| Day 28 All-Cause Mortality | 15.9% (42/264) | 21.3% (57/267) | -5.3% (-11.9, 1.2) |

| Favorable Clinical Response | 60.9% (161/264) | 55.8% (149/267) | 5.0% (-3.2, 13.2) |

| *MITT: Modified Intent-to-Treat |

Regulatory Approvals

-

July 2019 (FDA): Approved for complicated urinary tract infections (cUTI) and complicated intra-abdominal infections (cIAI) in adults with limited or no alternative treatment options.[9][10][11][13]

-

June 2020 (FDA): Approval expanded to include hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) in adults.[12][13]

-

February 2020 (EMA): Approved for use in the European Union.[13]

Conclusion

This compound (MK-7655) represents a significant advancement in the fight against Gram-negative antibiotic resistance. Through a targeted discovery program and robust clinical development, it has been established as an effective inhibitor of key Class A and Class C β-lactamases. When combined with imipenem/cilastatin, this compound restores the activity of this potent carbapenem against many multidrug-resistant pathogens, including strains of P. aeruginosa and KPC-producing Enterobacterales. The comprehensive preclinical and clinical data demonstrate that the combination is a valuable therapeutic option for patients suffering from complicated and serious bacterial infections with limited alternative treatments.

References

- 1. In Vivo Efficacy of this compound (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Efficacy of this compound (MK-7655) in Combination with Imipenem-Cilastatin in Murine Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merck.com [merck.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Development of an efficient route to beta-lactamase inhibitor this compound (MK-7655) [morressier.com]

- 7. Efficacy and safety of imipenem/cilastatin/relebactam (IMI/CS/REL): a meta-analysis of randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imipenem/Cilastatin/Relebactam for Complicated Infections: A Real-World Evidence [mdpi.com]

- 9. jwatch.org [jwatch.org]

- 10. merck.com [merck.com]

- 11. hcplive.com [hcplive.com]

- 12. jwatch.org [jwatch.org]

- 13. Imipenem/cilastatin/relebactam - Wikipedia [en.wikipedia.org]

- 14. In vitro activity of imipenem/relebactam and comparators against Enterobacterales isolates collected in Brazilian hospitals according to results from the Study for Monitoring Antimicrobial Resistance Trends, 2020–2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of MK-7655, a β-lactamase inhibitor for combination with Primaxin® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A concise synthesis of a β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. newdrugapprovals.org [newdrugapprovals.org]

- 20. researchgate.net [researchgate.net]

- 21. In Vitro Activity of Imipenem-Relebactam, Meropenem-Vaborbactam, Ceftazidime-Avibactam and Comparators on Carbapenem-Resistant Non-Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. This compound synthesis - chemicalbook [chemicalbook.com]

- 24. This compound restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vivo activity of human-simulated regimens of imipenem alone and in combination with this compound against Pseudomonas aeruginosa in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. merck.com [merck.com]

- 27. Results Of Phase II Study Of Merck & Co.’s Investigational Beta-Lactamase Inhibitor this compound In Combination With Imipenem/Cilastatin Presented At ASM Microbe - BioSpace [biospace.com]

- 28. A Randomized, Double-blind, Multicenter Trial Comparing Efficacy and Safety of Imipenem/Cilastatin/Relebactam Versus Piperacillin/Tazobactam in Adults With Hospital-acquired or Ventilator-associated Bacterial Pneumonia (RESTORE-IMI 2 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. merck.com [merck.com]

Relebactam's Inhibitory Spectrum Against Ambler Class A and C Beta-Lactamases: A Technical Guide

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Relebactam is a potent, non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor developed to counteract this resistance mechanism.[1][2] It is structurally similar to avibactam and is used in combination with imipenem/cilastatin to restore the activity of this carbapenem antibiotic against many resistant bacterial strains.[3][4]

The Ambler classification system categorizes β-lactamases into four molecular classes (A, B, C, and D) based on their amino acid sequences.[1] Classes A, C, and D are serine β-lactamases, utilizing a serine residue in their active site for catalysis, while class B enzymes are metallo-β-lactamases that require zinc for their activity.[1][5] this compound demonstrates a broad inhibitory spectrum, with potent activity against Ambler class A and class C β-lactamases.[4][6][7] This guide provides an in-depth technical overview of this compound's inhibitory profile against these two critical classes of enzymes, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for these determinations.

Mechanism of Action

This compound inhibits serine β-lactamases through a reversible, covalent mechanism.[3] This multi-step process is distinct from the irreversible inactivation caused by some older inhibitors.

-

Non-covalent Binding: this compound initially binds non-covalently to the active site of the β-lactamase enzyme, forming a Michaelis-like complex.

-

Covalent Acylation: The active site serine residue attacks the carbonyl group of this compound's bicyclic core. This opens the ring and forms a stable, covalent acyl-enzyme intermediate. This step effectively inactivates the enzyme.

-

Reversible Deacylation: Unlike many classic inhibitors that lead to permanent inactivation, the acyl-enzyme intermediate formed with this compound can undergo slow hydrolysis. This process, known as deacylation, releases the intact, active this compound molecule, which can then re-engage with another β-lactamase enzyme.[3]

This mechanism of action, characterized by rapid acylation and very slow deacylation, makes this compound a highly efficient inhibitor of its target enzymes.

Inhibitory Spectrum: Quantitative Data

This compound's efficacy is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure of its potency against specific β-lactamase enzymes.

Table 1: Inhibitory Activity of this compound Against Ambler Class A β-Lactamases

| Enzyme Family | Specific Enzyme | Organism Source | Inhibition Parameter | Value (nM) | Reference(s) |

| Carbapenemases | KPC-2 | Klebsiella pneumoniae | IC50 | 230 | [8] |

| KPC-3 | Klebsiella pneumoniae | IC50 | 260 | [8] | |

| KPC-4 | Klebsiella pneumoniae | IC50 | 910 | [8] | |

| ESBLs | CTX-M-15 | Escherichia coli | IC50 | 400 | [8] |

| L2 | Stenotrophomonas maltophilia | IC50 | 460 | [8] | |

| Broad Spectrum | TEM-1 | Escherichia coli | Ki | 130 | |

| SHV-1 | Klebsiella pneumoniae | Ki | 90 |

Note: IC50 values were determined after a 10-minute preincubation of the enzyme with the inhibitor.[8] Ki values for TEM-1 and SHV-1 are representative values from broader studies.

This compound demonstrates potent inhibition of clinically significant class A carbapenemases like KPC-2 and important extended-spectrum β-lactamases (ESBLs) such as CTX-M-15.[8][9] While it is a potent inhibitor, studies have shown that for some class A enzymes, its in vitro potency can be lower than that of avibactam.[8][9] However, this difference in in vitro potency does not always translate to reduced efficacy in microbiological assays when combined with a partner antibiotic like imipenem.[8]

Table 2: Inhibitory Activity of this compound Against Ambler Class C β-Lactamases

| Enzyme Family | Specific Enzyme | Organism Source | Inhibition Parameter | Value (nM) | Reference(s) |

| Cephalosporinases | AmpC | Pseudomonas aeruginosa | Ki | < 100 | [1] |

| AmpC | Enterobacter cloacae | Ki | 110 | ||

| PDC-1 | Pseudomonas aeruginosa | IC50 | Moderate | [10] | |

| PDC-5 | Pseudomonas aeruginosa | IC50 | Moderate | [10] |

Note: Quantitative data for specific class C enzymes is less consolidated in single publications. The values represent a synthesis of reported activities. "Moderate" indicates effective inhibition without a precise published value in the cited source.

This compound is a potent inhibitor of AmpC β-lactamases, which are chromosomally encoded in many Gram-negative pathogens like Pseudomonas aeruginosa, Enterobacter spp., and Citrobacter spp.[11][12] These enzymes are notoriously resistant to older β-lactamase inhibitors such as clavulanic acid.[13] The addition of this compound restores the activity of imipenem against many bacteria that overproduce AmpC enzymes, a common mechanism of resistance.[7][14]

Experimental Protocols: Determination of Inhibitory Constants

The determination of IC50 and Ki values is crucial for characterizing the potency of a β-lactamase inhibitor. A common and reliable method involves a spectrophotometric enzyme kinetics assay using a chromogenic substrate, such as nitrocefin.

Detailed Methodology

-

Reagent Preparation:

-

Enzyme Solution: Purified β-lactamase enzymes (e.g., KPC-2, AmpC) are diluted to a known final concentration in an appropriate assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

Inhibitor Stock Solution: this compound is dissolved in an appropriate solvent (e.g., DMSO or assay buffer) to create a high-concentration stock solution. Serial dilutions are then prepared to achieve a range of final testing concentrations.

-

Substrate Solution: A chromogenic substrate, typically nitrocefin, is prepared in the assay buffer. Nitrocefin hydrolysis by β-lactamase results in a color change (from yellow to red), which can be monitored spectrophotometrically at a wavelength of 490 nm.[15][16]

-

-

Assay Procedure (IC50 Determination):

-

Pre-incubation: A fixed concentration of the β-lactamase enzyme is pre-incubated with varying concentrations of this compound in a 96-well microplate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C).[15] This allows the inhibitor to bind to the enzyme before the substrate is introduced. Control wells containing the enzyme without the inhibitor are also prepared.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the nitrocefin substrate solution to all wells simultaneously.

-

Kinetic Measurement: The absorbance at 490 nm is measured immediately and then at regular intervals (e.g., every minute) for a period of 10-30 minutes using a microplate reader in kinetic mode.[17]

-

-

Data Analysis:

-

Rate Calculation: The initial velocity (rate of hydrolysis) for each inhibitor concentration is determined by calculating the slope of the linear portion of the absorbance vs. time plot.

-

IC50 Calculation: The percentage of enzyme inhibition is calculated for each this compound concentration relative to the uninhibited control. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

References

- 1. Novel Beta-lactamase Inhibitors: Unlocking Their Potential in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Clinical Review and Critical Evaluation of Imipenem-Relebactam: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 6. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, this compound) Against Multidrug-Resistant Superbugs [mdpi.com]

- 7. Imipenem-Cilastatin-Relebactam: A Novel β-Lactam-β-Lactamase Inhibitor Combination for the Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Basis of Class A β-Lactamase Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In-vitro activity of newly-developed β-lactamase inhibitors avibactam, this compound and vaborbactam in combination with anti-pseudomonal β-lactam antibiotics against AmpC-overproducing clinical Pseudomonas aeruginosa isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 13. Class C β-Lactamases: Molecular Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1718. In Vitro Activity of Imipenem/Relebactam against Class C β-lactamase-Positive Enterobacterales in the Asia/Pacific Region: SMART 2018-2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. content.abcam.com [content.abcam.com]

An In-depth Analysis of Relebactam's Binding Affinity to Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Relebactam is a diazabicyclooctane (DBO) non-β-lactam, β-lactamase inhibitor developed to counteract resistance mechanisms in Gram-negative bacteria.[1][2] Its primary function is the potent, covalent inhibition of Ambler Class A (e.g., KPC) and Class C (e.g., AmpC) serine β-lactamases, thereby protecting partner β-lactam antibiotics like imipenem from degradation.[1][2] Beyond this primary role, this compound, like other DBOs, exhibits a secondary mechanism of action through direct, albeit modest, binding to bacterial penicillin-binding proteins (PBPs). This technical guide provides a detailed analysis of this compound's interaction with PBPs, summarizing the available quantitative binding data, outlining key experimental protocols for affinity determination, and visualizing the underlying mechanisms and workflows.

Mechanism of PBP Inhibition by this compound

Penicillin-binding proteins are essential bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links glycan chains to form the rigid cell wall. β-lactam antibiotics mimic the D-Ala-D-Ala substrate of PBPs, leading to their inactivation.

The interaction of this compound with a PBP follows a similar covalent mechanism. A nucleophilic serine residue within the PBP active site attacks the carbonyl group of this compound's urea moiety. This results in the formation of a stable, long-lived acyl-enzyme complex, rendering the PBP inactive and contributing to the disruption of cell wall synthesis.[3] While this compound's affinity for PBPs is generally lower than that of dedicated β-lactam antibiotics, this secondary action can contribute to the overall efficacy of its combination therapy, particularly in bacterial strains where β-lactamase inhibition is the primary resistance mechanism.

References

- 1. This compound Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring avibactam and this compound inhibition of Klebsiella pneumoniae carbapenemase D179N variant: role of the Ω loop-held deacylation water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the acylation mechanisms of active-site serine penicillin-recognizing proteins: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Relebactam on Bacterial Cell Morphology and Division: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Relebactam, a diazabicyclooctane β-lactamase inhibitor, in combination with the carbapenem antibiotic imipenem, represents a critical therapeutic option against multidrug-resistant Gram-negative bacteria. While this compound's primary function is the inhibition of Ambler class A and C β-lactamases, its synergistic action with imipenem leads to profound consequences for bacterial cell morphology and division. This technical guide provides an in-depth analysis of these effects, detailing the underlying mechanisms, experimental protocols for their study, and the cellular signaling pathways that respond to this antibiotic-induced stress.

Core Mechanism of Action: this compound and Imipenem Synergy

This compound itself possesses no intrinsic antibacterial activity. Its role is to protect imipenem from degradation by bacterial β-lactamases. Imipenem, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of the peptidoglycan layer of the bacterial cell wall. By inhibiting PBPs, imipenem disrupts cell wall integrity, leading to morphological changes and ultimately cell death.

The combination of imipenem and this compound is particularly effective against problematic Gram-negative pathogens such as Pseudomonas aeruginosa and carbapenem-resistant Enterobacterales (CRE). This compound's inhibition of key β-lactamases, including KPC and AmpC, restores imipenem's ability to reach its PBP targets.

Impact on Bacterial Cell Morphology and Division

The inhibition of peptidoglycan synthesis by the imipenem/relebactam combination induces significant alterations in bacterial cell structure and the ability of the cell to divide properly.

Morphological Alterations

The most prominently observed morphological changes in Gram-negative bacteria upon exposure to imipenem include:

-

Spheroplast/Round Cell Formation: Imipenem has a high affinity for PBP-2 in many Gram-negative bacteria. Inhibition of PBP-2 is strongly associated with the formation of spherical or ovoid cells, as the bacterium loses its ability to maintain its rod shape. This is a hallmark of imipenem's activity and has been observed notably in Pseudomonas aeruginosa.[1][2][3]

-

Filamentation: While less common with imipenem compared to other β-lactams that primarily target PBP-3 (involved in septum formation), filamentation can still occur. This phenomenon, where the bacterial cell continues to elongate but fails to divide, is a general stress response to DNA damage or cell wall synthesis inhibition.

-

Cell Lysis: The ultimate consequence of a compromised cell wall in a hypotonic environment is cell lysis, where the cell bursts due to osmotic pressure.

These morphological changes are not merely structural oddities; they have functional consequences. For instance, the conversion of P. aeruginosa to round cells by imipenem has been shown to increase their susceptibility to phagocytosis by immune cells.[1][2]

Quantitative Analysis of Morphological Changes

The effects of imipenem/relebactam on bacterial morphology can be quantified to provide a clearer understanding of the drug's potency and mechanism.

| Parameter | Bacterium | Antibiotic | Concentration | Observation | Reference |

| Cell Shape | Pseudomonas aeruginosa | Imipenem | 2 µg/mL | 98.2% conversion to coccoid form after 8 days | [4] |

| Cell Length | Escherichia coli | β-lactams | Various | Filamentation peaked at ~120 min with an average cell length of 30 µm | [5][6] |

| Cell Viability | Pseudomonas aeruginosa | Imipenem/Relebactam | 1/4 - 8/4 µg/mL | Dose-dependent reduction in CFU/mL over 24 hours | [7] |

| Susceptibility | Imipenem-NS P. aeruginosa | Imipenem/Relebactam | 4 µg/mL this compound | 8-fold reduction in mode imipenem MIC (16 to 2 µg/mL) | [8] |

Experimental Protocols

Investigating the morphological and cellular effects of this compound/imipenem requires specific and detailed methodologies. Below are foundational protocols for electron microscopy and quantitative image analysis.

Scanning Electron Microscopy (SEM) for Morphological Analysis

This protocol is designed to visualize the surface morphology of bacteria after antibiotic treatment.

-

Bacterial Culture and Treatment:

-

Grow bacteria to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Introduce the imipenem/relebactam combination at the desired concentration (e.g., MIC, 4x MIC). A control culture without antibiotics should be run in parallel.

-

Incubate for a predetermined time course (e.g., 2, 4, 6 hours) at 37°C.

-

-

Fixation:

-

Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Gently wash the pellet with a buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).

-

Fix the cells in a 2.5% glutaraldehyde solution in a suitable buffer (e.g., 0.1 M cacodylate buffer) for at least 2 hours at room temperature or overnight at 4°C.

-

-

Dehydration:

-

Wash the fixed cells with the buffer to remove excess glutaraldehyde.

-

Dehydrate the sample through a graded ethanol series (e.g., 50%, 70%, 80%, 90%, 95%, 100% ethanol), with 10-15 minute incubations at each step.

-

-

Drying and Coating:

-

Perform critical point drying to preserve the three-dimensional structure of the cells.

-

Mount the dried sample on an SEM stub.

-

Sputter-coat the sample with a conductive metal (e.g., gold-palladium) to prevent charging under the electron beam.

-

-

Imaging:

-

Visualize the samples using a scanning electron microscope at various magnifications to observe changes in cell shape, surface texture, and integrity.

-

Quantitative Analysis of Bacterial Filamentation

This protocol outlines a method for quantifying antibiotic-induced filamentation using fluorescence microscopy and automated image analysis.

-

Sample Preparation and Staining:

-

Treat bacterial cultures as described in the SEM protocol.

-

At each time point, take an aliquot of the culture and stain with a fluorescent membrane dye (e.g., FM 4-64) and a DNA dye (e.g., DAPI).

-

Mount the stained cells on a microscope slide with an agarose pad to immobilize them for imaging.

-

-

Image Acquisition:

-

Acquire images using a fluorescence microscope equipped with appropriate filters and a high-resolution camera.

-

Capture multiple fields of view for each sample to ensure a representative population of cells is analyzed.

-

-

Image Analysis:

-

Utilize image analysis software (e.g., ImageJ/Fiji with plugins like MicrobeJ, or custom scripts) to process the images.

-

The software should be configured to:

-

Segment individual cells based on the membrane stain.

-

Measure the length and width of each segmented cell.

-

Count the number of cells and nucleoids (from the DAPI signal) per filament.

-

-

Define a threshold for filamentation (e.g., a cell length greater than twice the average length of control cells).

-

-

Data Interpretation:

-

Calculate the percentage of filamentous cells in the population for each treatment condition and time point.

-

Plot the distribution of cell lengths to visualize the shift towards filamentation.

-

Signaling Pathways in Response to Cell Wall Stress

Bacteria have evolved sophisticated signaling systems to detect and respond to damage to their cell wall. Treatment with imipenem/relebactam can trigger these pathways.

The Cpx and Rcs Two-Component Systems in Gram-Negatives

The Cpx (Conjugative pilus expression) and Rcs (Regulator of capsule synthesis) pathways are key envelope stress responses in many Gram-negative bacteria, including E. coli and P. aeruginosa.

-

Activation: These systems are activated by perturbations in the peptidoglycan layer and the outer membrane.[9] The accumulation of peptidoglycan fragments or misfolded envelope proteins can serve as triggers.

-

Mechanism: They are typically two-component systems consisting of a sensor histidine kinase in the inner membrane (e.g., CpxA, RcsC) and a cytoplasmic response regulator (e.g., CpxR, RcsB). Upon sensing stress, the kinase autophosphorylates and then transfers the phosphate group to the response regulator.

-

Response: The phosphorylated response regulator then acts as a transcription factor, upregulating genes that help the cell cope with the stress. This can include genes for protein folding chaperones, proteases to degrade damaged proteins, and enzymes involved in cell wall homeostasis.[4] Activation of these pathways can contribute to intrinsic antibiotic resistance.[9]

The VraS/VraR System in Staphylococcus aureus

While this guide focuses on Gram-negative bacteria, it is worth noting the analogous VraS/VraR two-component system in the Gram-positive bacterium Staphylococcus aureus. This system is a key regulator of the cell wall stress stimulon and is activated by cell wall-targeting antibiotics like β-lactams and glycopeptides.[7][10] VraS acts as a direct receptor for these antibiotics, initiating a signaling cascade that upregulates genes involved in cell wall synthesis and repair, thereby contributing to antibiotic resistance.[7]

Visualizations

Experimental Workflows

Caption: Figure 1: Workflow for SEM Analysis of Bacterial Morphology

Caption: Figure 2: Workflow for Quantitative Filamentation Analysis

Signaling Pathways

References

- 1. Morphological Change in Pseudomonas aeruginosa following Antibiotic Treatment of Experimental Infection in Mice and Its Relation to Susceptibility to Phagocytosis and to Release of Endotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morphological change in Pseudomonas aeruginosa following antibiotic treatment of experimental infection in mice and its relation to susceptibility to phagocytosis and to release of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imipenem: morphological changes and lethal effects on Pseudomonas aeruginosa. [iris.unito.it]

- 4. Complex Response of the CpxAR Two-Component System to β-Lactams on Antibiotic Resistance and Envelope Homeostasis in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Scanning and Transmission Electron Microscopy [bio-protocol.org]

- 9. The Rcs Phosphorelay Is a Cell Envelope Stress Response Activated by Peptidoglycan Stress and Contributes to Intrinsic Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Revisiting the Role of VraTSR in Staphylococcus aureus Response to Cell Wall-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The role of Relebactam in overcoming porin loss-mediated resistance

An In-Depth Technical Guide: The Role of Relebactam in Overcoming Porin Loss-Mediated Resistance

Executive Summary

Carbapenem resistance in Gram-negative bacteria, particularly in species like Pseudomonas aeruginosa and Klebsiella pneumoniae, poses a significant threat to global health. A primary driver of this resistance is the synergistic interplay between the production of β-lactamase enzymes and the reduction of outer membrane permeability due to porin loss. Imipenem/relebactam is a β-lactam/β-lactamase inhibitor combination designed to combat such resistant pathogens. This compound, a diazabicyclooctane inhibitor, potently neutralizes Ambler Class A and C β-lactamases. This guide provides a detailed technical examination of the mechanisms by which this compound restores imipenem's activity against bacterial strains that have lost critical porin channels, a common and challenging resistance phenotype. Through quantitative data, detailed experimental protocols, and mechanistic diagrams, this document elucidates the critical role of this compound in overcoming this specific form of antimicrobial resistance.

The Synergy of Resistance: Porin Loss and β-Lactamase Activity

The outer membrane of Gram-negative bacteria serves as a selective barrier. For carbapenems like imipenem to be effective, they must traverse this membrane to reach their targets, the penicillin-binding proteins (PBPs), in the periplasmic space. This entry is primarily facilitated by specific porin channels.

-

Pseudomonas aeruginosa : The OprD porin is the principal channel for imipenem uptake.[1][2][3] Its loss or mutation is a frequent cause of imipenem resistance.[1][3]

-

Klebsiella pneumoniae : The OmpK35 and OmpK36 porins are crucial for the entry of carbapenems.[4] Disruption in one or both of these porins contributes significantly to carbapenem resistance.[4][5]

When porin expression is diminished, the influx of imipenem into the periplasm is severely restricted. If the bacterium also produces a β-lactamase enzyme, such as a chromosomal AmpC cephalosporinase or a plasmid-mediated K. pneumoniae carbapenemase (KPC), the few carbapenem molecules that do enter are rapidly hydrolyzed and inactivated. This dual mechanism—reduced entry and enzymatic degradation—results in high-level carbapenem resistance.[6][7][8]

This compound's Mechanism: Neutralizing the Enzymatic Threat

This compound is a non-β-lactam, diazabicyclooctane β-lactamase inhibitor.[9] Its mechanism of action is not bactericidal; instead, it covalently binds to and inactivates specific β-lactamase enzymes, protecting its partner antibiotic, imipenem, from degradation.[7][10]

Spectrum of Inhibition:

-

Active Against: Ambler Class A (including KPCs and other ESBLs) and Class C (AmpC) β-lactamases.[7][9][11]

-

Not Active Against: Ambler Class B metallo-β-lactamases (MBLs like NDM, VIM, IMP) and Class D oxacillinases (OXA-48-like).[1][7]

By inhibiting the primary enzymatic defense of the bacteria, this compound allows imipenem to accumulate in the periplasm and reach its PBP targets.

Restoring Activity in Porin-Deficient Strains

This compound does not induce porin expression or repair mutated channels. Its efficacy in porin-deficient strains is entirely dependent on its ability to protect the limited amount of imipenem that successfully enters the periplasm. In a strain with both porin loss and a this compound-susceptible β-lactamase (e.g., an OprD-deficient P. aeruginosa that overexpresses its chromosomal AmpC), the resistance is high. However, the addition of this compound inhibits AmpC, allowing the low intracellular concentration of imipenem to be sufficient to saturate the PBPs and kill the cell. This effectively restores the susceptibility of the organism to imipenem.[1][9][12]

Quantitative Data: In Vitro Efficacy

The clinical utility of this compound is demonstrated by its ability to significantly lower the minimum inhibitory concentrations (MICs) of imipenem against resistant isolates. Surveillance studies and targeted analyses of mutant strains provide clear quantitative evidence.

Table 1: Activity of Imipenem/Relebactam against P. aeruginosa with OprD Inactivation

| Isolate / Phenotype | Imipenem MIC (µg/mL) | Imipenem/Relebactam MIC (µg/mL) | Fold Decrease |

|---|---|---|---|

| PAO1 (Wild-Type) | 0.5 | ≤1 | - |

| PAO1 OprD- Mutant | 4 | ≤1 | ≥4 |

| Imipenem-Resistant Clinical Isolates (n=251) | MIC₉₀ = 16 | MIC₉₀ = 2 | 8 |

| XDR Clinical Isolates (n=252) | MIC₅₀/₉₀ = 8/32 | MIC₅₀/₉₀ = 0.5/1 | 16-32 |

(Data compiled from multiple sources. This compound tested at a fixed concentration of 4 µg/mL. XDR: Extensively Drug-Resistant.)[9][13]

Table 2: Activity of Imipenem/Relebactam against K. pneumoniae with Porin Disruptions

| Isolate / Phenotype | Imipenem MIC (µg/mL) | Imipenem/Relebactam MIC (µg/mL) | Fold Decrease |

|---|---|---|---|

| Single Porin Disruption (OmpK35 or OmpK36) | - | Susceptible | - |

| Dual Porin Disruption (OmpK35 and OmpK36) | 128 | 8 | 16 |

| Dual Porin Disruption + blaKPC Overexpression | >512 | 512 | - |

(Data from a study on KPC-producing K. pneumoniae. This compound tested at a fixed concentration of 4 µg/mL.)[5]

Table 3: Susceptibility Rates from a Global Surveillance Study (SMART 2018-2020)

| Organism | Imipenem Susceptibility (%) | Imipenem/Relebactam Susceptibility (%) | % Susceptibility Restored in Imipenem-NS Isolates |

|---|---|---|---|

| P. aeruginosa | 70.3% | 94.2% | 80.5% |

| K. pneumoniae | 96.1% | 99.0% | 74.1% |

(Data shows the percentage of isolates susceptible based on CLSI breakpoints. NS: Non-Susceptible.)[6][9]

Experimental Protocols

The data supporting the efficacy of imipenem/relebactam are derived from standardized and reproducible laboratory methods.

Antimicrobial Susceptibility Testing (AST)

-

Reference Method (Broth Microdilution - BMD):

-

Preparation: Prepare serial two-fold dilutions of imipenem in cation-adjusted Mueller-Hinton broth (CAMHB). For the combination, add this compound to a final, fixed concentration of 4 µg/mL in each well.[14][15]

-

Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Incubation: Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air.[16]

-

Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

Quality Control: Concurrently test reference strains such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853 to ensure the accuracy of the assay.[17]

-

-

Other Methods: Agar dilution, disk diffusion, and gradient test strips (e.g., Etest) are also used, with results correlated back to the BMD reference method.[16][17][18]

Analysis of Porin Loss

-

Genotypic Analysis (PCR and Sequencing):

-

DNA Extraction: Isolate genomic DNA from the bacterial culture.

-

PCR Amplification: Use specific primers to amplify the full coding sequence of the relevant porin genes (e.g., oprD, ompK35, ompK36).[19][20]

-

Sanger Sequencing: Sequence the PCR products to identify mutations, insertions, deletions, or premature stop codons that would result in a non-functional porin.[21]

-

-

Expression Analysis (Quantitative Real-Time PCR - qRT-PCR):

-

RNA Extraction: Isolate total RNA from a mid-logarithmic phase bacterial culture.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform real-time PCR using primers specific for the porin gene and a housekeeping gene (e.g., rpoD) for normalization.

-

Analysis: Calculate the relative expression of the porin gene using the comparative CT (2-ΔΔCT) method, comparing the resistant isolate to a wild-type control.[3][22]

-

-

Phenotypic Analysis (SDS-PAGE):

-

Outer Membrane Protein (OMP) Extraction: Isolate OMPs from the bacterial cell lysate through differential centrifugation or sarcosinate solubilization.

-

Electrophoresis: Separate the extracted proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization: Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the protein bands. The absence of a band at the expected molecular weight for the porin (e.g., ~46 kDa for OprD) indicates a loss of protein expression.[5]

-

Conclusion

This compound plays a pivotal role in restoring the clinical utility of imipenem against Gram-negative pathogens that employ a combination of β-lactamase production and porin loss to achieve carbapenem resistance. While it does not directly address the issue of membrane impermeability, its potent and specific inhibition of Class A and C β-lactamases is sufficient to protect the reduced intracellular concentration of imipenem, allowing it to exert its bactericidal effect. This mechanism effectively lowers the imipenem MIC, often back into the susceptible range, for a significant percentage of porin-deficient isolates of P. aeruginosa and Enterobacterales. The data from in vitro studies and large-scale surveillance programs underscore the importance of imipenem/relebactam as a therapeutic option for infections caused by these challenging multidrug-resistant organisms.

References

- 1. A Clinical Review and Critical Evaluation of Imipenem-Relebactam: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function of OprD protein in Pseudomonas aeruginosa: From antibiotic resistance to novel therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. Effect of Porins and blaKPC Expression on Activity of Imipenem with this compound in Klebsiella pneumoniae: Can Antibiotic Combinations Overcome Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.sahmri.org.au [research.sahmri.org.au]

- 9. In Vitro Activity of Imipenem-Relebactam against Gram-Negative ESKAPE Pathogens Isolated by Clinical Laboratories in the United States in 2015 (Results from the SMART Global Surveillance Program) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imipenem/Cilastatin/Relebactam for Complicated Infections: A Real-World Evidence [mdpi.com]

- 11. In Vitro Antibacterial Activity of Imipenem/Relebactam against Clinical Isolates in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Activity of Imipenem-Relebactam against a Large Collection of Pseudomonas aeruginosa Clinical Isolates and Isogenic β-Lactam-Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity of imipenem/relebactam, meropenem/vaborbactam, ceftazidime/avibactam, cefepime/zidebactam and other novel antibiotics against imipenem-non-susceptible Gram-negative bacilli from Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. ETEST® IMIPENEM this compound | Pioneering Diagnostics [biomerieux.com]

- 17. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of imipenem-relebactam susceptibility testing in carbapenem resistant Pseudomonas aeruginosa: comparison of sensititre microplates, disc diffusion, and MTS gradient strips with broth microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medicine.uodiyala.edu.iq [medicine.uodiyala.edu.iq]

- 20. impactfactor.org [impactfactor.org]

- 21. Imipenem/Relebactam Resistance in Clinical Isolates of Extensively Drug Resistant Pseudomonas aeruginosa: Inhibitor-Resistant β-Lactamases and Their Increasing Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Investigation of OprD Porin Protein Levels in Carbapenem-Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]

The Foundational Chemistry of Diazabicyclooctane Inhibitors: A Technical Guide to Relebactam

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Diazabicyclooctane (DBO) inhibitors represent a pivotal class of non-β-lactam β-lactamase inhibitors designed to counteract this resistance. This technical guide delves into the foundational chemistry of DBO inhibitors, with a specific focus on Relebactam. This compound, in combination with imipenem/cilastatin, is a crucial therapeutic option for treating complicated infections caused by multidrug-resistant bacteria. This document provides a comprehensive overview of its mechanism of action, structure-activity relationships, synthesis, and the experimental protocols used for its characterization, supported by quantitative data and detailed visualizations to facilitate understanding and further research in this critical area of drug development.

Introduction to Diazabicyclooctane Inhibitors

Diazabicyclooctane (DBO) compounds are a class of bicyclic molecules that have emerged as highly effective inhibitors of a broad spectrum of serine β-lactamases, including Ambler class A, C, and some class D enzymes.[1][2] Unlike earlier inhibitors like clavulanic acid, DBOs do not possess a β-lactam ring, making them stable to hydrolysis by β-lactamases. Their unique structure allows them to act as potent "suicide inhibitors" that form a stable, covalent bond with the serine residue in the active site of the enzyme. This compound is a prominent member of this class, structurally similar to avibactam, and is a key component in combating resistance mediated by enzymes such as Klebsiella pneumoniae carbapenemases (KPCs) and AmpC cephalosporinases.[1][3]

This compound: Mechanism of Action

This compound's inhibitory action is a multi-step process that effectively sequesters and inactivates β-lactamase enzymes.[4] This mechanism ensures the protection of the partner β-lactam antibiotic, such as imipenem, allowing it to exert its bactericidal effect.[4][5]

The process can be summarized as follows:

-

Non-covalent Binding: this compound initially binds to the active site of the β-lactamase through non-covalent interactions.

-

Covalent Acylation: The serine residue (Ser70 in the standard numbering scheme) in the enzyme's active site performs a nucleophilic attack on the carbonyl group of this compound's urea moiety. This opens the five-membered ring and forms a stable, covalent acyl-enzyme intermediate.[6]

-

De-acylation and Recarbamylation: Unlike some inhibitors that cause irreversible inactivation, the this compound-enzyme complex can undergo slow de-acylation. This process involves hydrolysis, which breaks the covalent bond, regenerates the active enzyme, and releases a modified, but still intact, this compound molecule. The reformed this compound can then go on to inhibit another β-lactamase enzyme.[4]

Quantitative Data on Inhibitory Activity

The efficacy of this compound is quantified through various parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC) of a partner antibiotic when used in combination.

Table 1: In Vitro Inhibition of Purified β-Lactamases by this compound and Avibactam

| β-Lactamase | This compound IC50 (nM) | Avibactam IC50 (nM) | Fold Difference |

| CTX-M-15 | 910 | 3.4 | 119x |

| L2 | 470 | 15 | 31x |

| KPC-2 | 230 | 10 | 22x |

| KPC-3 | 250 | 29 | 9x |

| KPC-4 | 900 | 9.3 | 98x |

Data sourced from a comparative study on purified class A serine β-lactamases.[3][7] The IC50 values were determined after a 10-minute preincubation with the inhibitor.

Table 2: In Vitro Activity of Imipenem/Relebactam against Clinical Isolates

| Organism (Resistance Profile) | Imipenem MIC50/90 (µg/mL) | Imipenem/Relebactam (4 µg/mL) MIC50/90 (µg/mL) | Susceptibility (%) |

| K. pneumoniae (KPC-producing) | >32 / >32 | 0.25 / 1 | >97%[8][9] |

| P. aeruginosa (Imipenem-resistant) | >16 / >32 | 2 / 16 | 71.5%[10] |

| Enterobacter spp. (KPC-producing) | 16 / >16 | 0.12 / 2 | 100% (for isolates tested)[11] |

| E. coli (KPC-producing) | >32 / >32 | 0.12 / 0.5 | 100% (for isolates tested)[11] |

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Structure-Activity Relationship (SAR)

The chemical structure of DBO inhibitors is critical to their function. Key features of this compound include:

-

Diazabicyclooctane Core: Provides the rigid scaffold necessary for positioning the reactive groups within the enzyme's active site.

-

Sulfate Group: Acts as a crucial leaving group during the acylation step, facilitating the formation of the covalent bond with the catalytic serine.

-

Piperidine Side Chain: The C2-linked piperidine ring is a distinguishing feature of this compound.[12] This moiety can influence the inhibitor's potency against different β-lactamases through steric interactions within the active site. For instance, steric clashes with residues like Asn104 in CTX-M-15 or His/Trp105 in KPCs can explain some of the differences in inhibitory activity compared to avibactam, which has a smaller C2 carboxyamide group.[12]

Synthesis of this compound

Several synthetic routes for this compound have been developed, including scalable processes for manufacturing. A common strategy involves the construction of the DBO core followed by the introduction of the piperidine side chain and the final sulfation step.

A representative commercial-scale synthesis starts with cis-5-hydroxypipecolic acid.[8][13][14] The key steps include coupling with a Boc-protected aminopiperidine, protection and subsequent SN2 displacement to form a key amine intermediate, cyclization to form the bicyclic urea, catalytic debenzylation, sulfation of the hydroxyl group, and a final deprotection step to yield the zwitterionic this compound product.[13][14]

Experimental Protocols

Enzyme Kinetics Assay (IC50 Determination)

This protocol outlines a typical method for determining the IC50 value of this compound against a purified β-lactamase, such as KPC-2.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as 10 mM HEPES with 150 mM NaCl, pH 7.5.[3]

-

Enzyme Solution: Dilute purified β-lactamase (e.g., KPC-2) to a final concentration of approximately 1 nM in the assay buffer.[15]

-

Inhibitor Stock: Prepare a stock solution of this compound and perform serial dilutions to create a range of concentrations to be tested.

-

Substrate Solution: Prepare a solution of a chromogenic substrate, such as nitrocefin (e.g., 75 µM final concentration), in the assay buffer.[15]

-

-

Assay Procedure:

-

In a 96-well microplate, add the enzyme solution to wells containing the different dilutions of this compound. Include control wells with enzyme but no inhibitor.

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).[3][15]

-

Initiate the enzymatic reaction by adding the nitrocefin solution to all wells.

-

Immediately begin monitoring the change in absorbance at 486 nm using a microplate reader.[3] The rate of nitrocefin hydrolysis is directly proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that reduces enzyme activity by 50%.[16][17]

-

Minimum Inhibitory Concentration (MIC) Testing

This protocol describes the broth microdilution method to determine the MIC of imipenem in the presence of a fixed concentration of this compound against a bacterial isolate.

Methodology:

-

Media and Reagent Preparation:

-

Growth Media: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to CLSI guidelines.[18][19]

-

Bacterial Inoculum: Culture the test organism overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]

-

Antibiotic/Inhibitor Solutions: Prepare serial twofold dilutions of imipenem in CAMHB. To each dilution, add this compound to a fixed final concentration (typically 4 µg/mL).[19]

-

-

Assay Procedure:

-

In a 96-well microplate, dispense the imipenem/relebactam solutions.

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control well (bacteria, no drug) and a sterility control well (media only).

-

Incubate the plate at 35-37°C for 16-20 hours.[18]

-

-

Result Interpretation:

X-Ray Crystallography of Enzyme-Inhibitor Complex

This protocol provides a general workflow for determining the crystal structure of a β-lactamase in complex with this compound.

Methodology:

-

Protein Expression and Purification: Express and purify high-quality, homogenous β-lactamase enzyme.

-

Crystallization:

-

Complex Formation:

-

Cryo-protection and Data Collection:

-

Transfer the soaked crystal to a cryo-protectant solution (if necessary) and flash-cool it in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron beamline.[6]

-

-

Structure Determination and Refinement:

-

Process the diffraction data.

-

Solve the structure using molecular replacement with a known apo-enzyme structure as a model.

-

Build the model of the covalently bound this compound into the electron density map in the active site and refine the structure to high resolution.[6]

-

Conclusion

This compound exemplifies the success of the diazabicyclooctane scaffold in overcoming β-lactamase-mediated resistance. Its unique mechanism of action, involving reversible covalent inhibition, restores the activity of potent carbapenems like imipenem against a wide range of clinically important Gram-negative pathogens. Understanding the foundational chemistry, structure-activity relationships, and the precise methodologies used to characterize these inhibitors is paramount for the continued development of new agents to combat the ever-evolving landscape of antibiotic resistance. The data and protocols presented in this guide serve as a resource for researchers dedicated to this critical mission.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Molecular Basis of Class A β-Lactamase Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro efficacy of this compound versus avibactam against Mycobacterium abscessus complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of the class A extended-spectrum β-lactamase CTX-M-96 in complex with this compound at 1.03 Angstrom resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa | springermedizin.de [springermedizin.de]